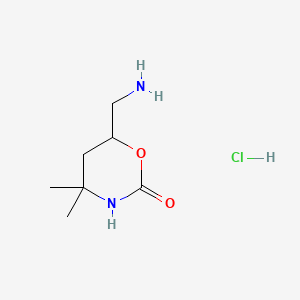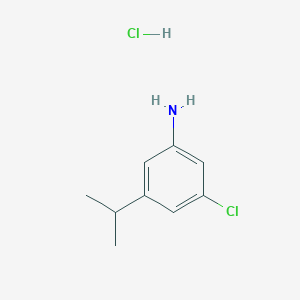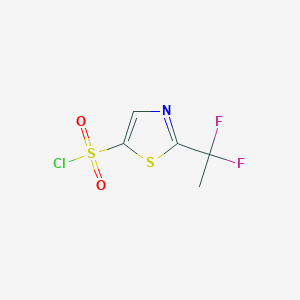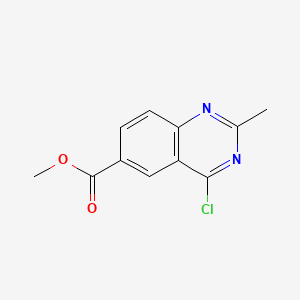
4-Bromo-3,5-dichloro-2-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3,5-dichloro-2-nitrobenzoic acid is an aromatic compound that belongs to the class of nitrobenzoic acids It is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a benzoic acid core
Métodos De Preparación
The synthesis of 4-Bromo-3,5-dichloro-2-nitrobenzoic acid typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the nitration of 4-bromomethylbenzoic acid using fuming nitric acid . Another approach includes the o-benzoylation of 3-hydroxy-4-nitrobenzoic acid with 3,5-dichlorobenzoyl chloride in the presence of potassium carbonate in aqueous isopropanol, followed by reductive cyclization using zinc in methanesulfonic acid .
Análisis De Reacciones Químicas
4-Bromo-3,5-dichloro-2-nitrobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The nitro group can be replaced by other substituents under specific conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like zinc and hydrochloric acid.
Oxidation Reactions: The bromine and chlorine substituents can be oxidized under strong oxidative conditions.
Common reagents used in these reactions include nitric acid for nitration, zinc for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Bromo-3,5-dichloro-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including heterocyclic compounds and pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-3,5-dichloro-2-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and chlorine substituents can also influence the compound’s reactivity and interactions with molecular targets.
Comparación Con Compuestos Similares
4-Bromo-3,5-dichloro-2-nitrobenzoic acid can be compared with other similar compounds, such as:
4-Bromomethyl-3-nitrobenzoic acid: Similar in structure but lacks the chlorine substituents.
3-Bromo-5-nitrobenzoic acid: Similar but has different positions of the nitro and bromine groups.
4-Bromo-3,5-dinitrobenzoic acid: Contains an additional nitro group instead of chlorine.
Propiedades
Fórmula molecular |
C7H2BrCl2NO4 |
|---|---|
Peso molecular |
314.90 g/mol |
Nombre IUPAC |
4-bromo-3,5-dichloro-2-nitrobenzoic acid |
InChI |
InChI=1S/C7H2BrCl2NO4/c8-4-3(9)1-2(7(12)13)6(5(4)10)11(14)15/h1H,(H,12,13) |
Clave InChI |
OYGUGURAIAQSNA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Cl)Br)Cl)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rac-(3aR,4S,9bS)-6-methyl-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B15305632.png)



![2-{1-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-5-yl}acetic acid](/img/structure/B15305665.png)



![methyl (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride](/img/structure/B15305694.png)
![Ethyl 6-azaspiro[3.4]octane-5-carboxylate](/img/structure/B15305695.png)



